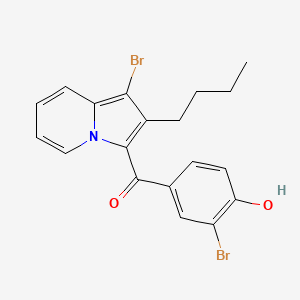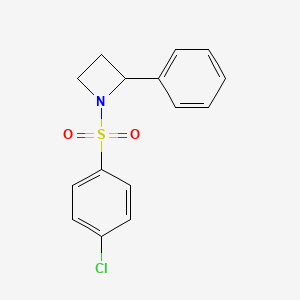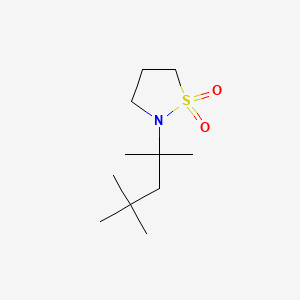
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-: is a coordination compound with the molecular formula C18H15N6RhS3 and a molecular weight of 514.461 g/mol This compound features a rhodium center coordinated to three pyridine ligands and three thiocyanate ligands, forming a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium salts with pyridine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves mixing the rhodium salt with an excess of pyridine and thiocyanate ligands in a suitable solvent, followed by heating and stirring to ensure complete coordination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity rhodium salts and ligands to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using excess ligands or under specific pH conditions.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and carbonylation. Its unique coordination environment allows for selective and efficient catalysis.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for targeted cancer therapies.
Medicine: The compound’s potential anticancer properties are being explored in preclinical studies. Its ability to induce apoptosis in cancer cells without affecting healthy cells is of particular interest.
Industry: In the industrial sector, Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are leveraged to improve the efficiency of various chemical processes.
Mécanisme D'action
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with proteins, affecting their function and leading to cell death.
Comparaison Avec Des Composés Similaires
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Comparison: Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center Compared to similar compounds, it exhibits distinct catalytic properties and biological activities
Propriétés
Numéro CAS |
76898-77-6 |
|---|---|
Formule moléculaire |
C18H15N6RhS3 |
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
Clé InChI |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)




![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)






![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
